molecular formula C16H24ClF3N4 B8428746 2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine

2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine

Cat. No.: B8428746
M. Wt: 364.84 g/mol
InChI Key: CQPXHPVFGKEHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperazine ring, and a trifluoromethyl group attached to a pyrimidine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the chloropropyl group, leading to the formation of various substituted derivatives.

    Trifluoromethylation: The trifluoromethyl group can participate in radical reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery programs.

    Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins .

Comparison with Similar Compounds

2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H24ClF3N4

Molecular Weight

364.84 g/mol

IUPAC Name

2-tert-butyl-4-[4-(3-chloropropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H24ClF3N4/c1-15(2,3)14-21-12(16(18,19)20)11-13(22-14)24-9-7-23(8-10-24)6-4-5-17/h11H,4-10H2,1-3H3

InChI Key

CQPXHPVFGKEHDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CC(=N1)N2CCN(CC2)CCCCl)C(F)(F)F

Origin of Product

United States

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